3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine
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Overview
Description
3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with a methoxy group and a piperidine ring, which is further substituted with a triazolopyrazine moiety. The presence of these diverse functional groups makes it a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a piperidine derivative containing the triazolopyrazine moiety. The reaction conditions often involve the use of anhydrous solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Anhydrous solvents like DMF and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce corresponding amines .
Scientific Research Applications
3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazolopyrazine moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Shares the triazole moiety and exhibits similar antimicrobial properties.
1,2,4-Triazolo[3,4-b]thiadiazine: Another heterocyclic compound with diverse pharmacological activities.
Uniqueness
3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine is unique due to its combination of a pyridine ring, a piperidine ring, and a triazolopyrazine moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C18H22N6O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-methyl-8-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C18H22N6O/c1-13-4-3-7-20-18(13)25-12-15-5-9-23(10-6-15)16-17-22-21-14(2)24(17)11-8-19-16/h3-4,7-8,11,15H,5-6,9-10,12H2,1-2H3 |
InChI Key |
ZLANOFFQCRQAQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN4C3=NN=C4C |
Origin of Product |
United States |
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